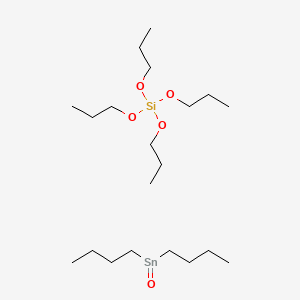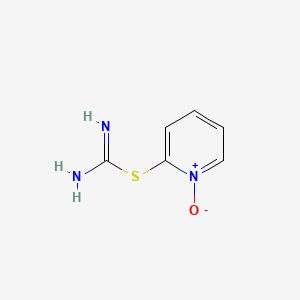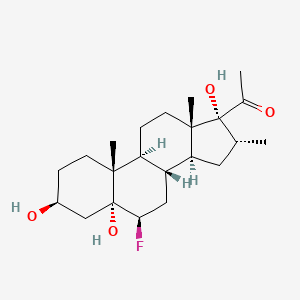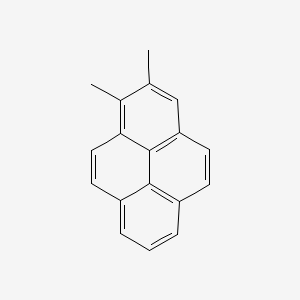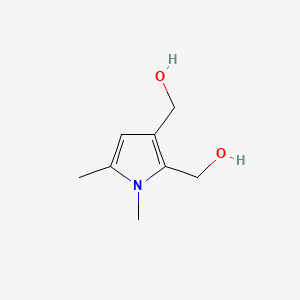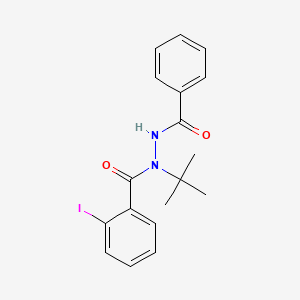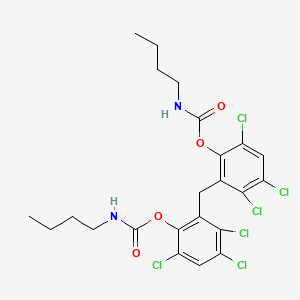
Carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a carbamate ester functional group, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester typically involves the reaction of butyl carbamate with methylenebis(3,4,6-trichloro-o-phenylene) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process includes the careful handling of reagents and the use of advanced purification techniques to obtain a high-purity product. The production methods are designed to be efficient and cost-effective while minimizing environmental impact.
化学反応の分析
Types of Reactions
Carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester into different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The pathways involved may include the inhibition of enzyme activity or the alteration of membrane permeability.
類似化合物との比較
Similar Compounds
Carbamic acid, butyl ester: A simpler ester with similar functional groups but lacking the complex aromatic structure.
Methylenebis(3,4,6-trichloro-o-phenylene) ester: Another ester with a similar aromatic backbone but different substituents.
Uniqueness
Carbamic acid, butyl-, methylenebis(3,4,6-trichloro-o-phenylene) ester is unique due to its combination of multiple chlorine atoms and a carbamate ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
27891-39-0 |
|---|---|
分子式 |
C23H24Cl6N2O4 |
分子量 |
605.2 g/mol |
IUPAC名 |
[2-[[2-(butylcarbamoyloxy)-3,5,6-trichlorophenyl]methyl]-3,4,6-trichlorophenyl] N-butylcarbamate |
InChI |
InChI=1S/C23H24Cl6N2O4/c1-3-5-7-30-22(32)34-20-12(18(28)14(24)10-16(20)26)9-13-19(29)15(25)11-17(27)21(13)35-23(33)31-8-6-4-2/h10-11H,3-9H2,1-2H3,(H,30,32)(H,31,33) |
InChIキー |
HTHIIUBXSHBEAX-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)OC(=O)NCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



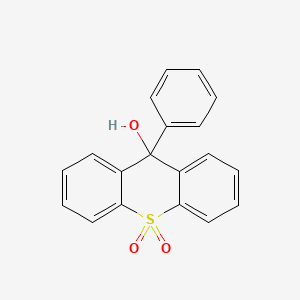
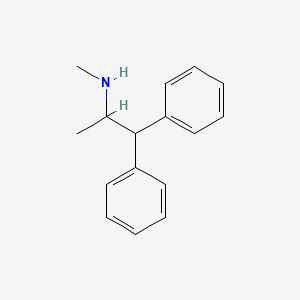
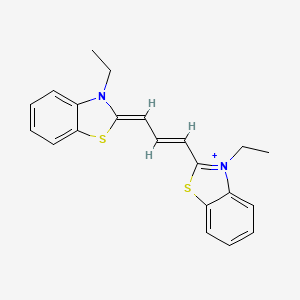
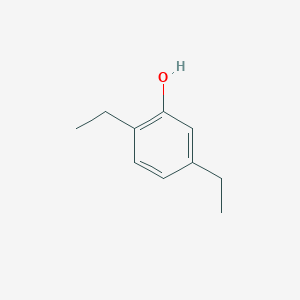

![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
